Compound Description: These derivatives act as selective TYK2 inhibitors, demonstrating effectiveness in treating inflammatory bowel disease []. Notably, compound 14l within this group displayed strong TYK2 inhibition, high selectivity over other JAK kinases, and promising functional potency in relevant signaling pathways [].
Relevance: While structurally distinct from the target compound 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, this group shares the core structure of a pyrimidine ring substituted with a pyrazole ring at the 4-position. This common feature highlights the significance of this structural motif in the development of bioactive compounds, particularly within the realm of kinase inhibition [].
Compound Description: This series of compounds exhibits notable antiviral properties, primarily by inhibiting the cellular dihydroorotate dehydrogenase (DHODH) enzyme []. This enzyme plays a crucial role in the de novo pyrimidine biosynthetic pathway, making it a significant target for antiviral drug development [].
Relevance: The structural similarity to 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine lies in the presence of a pyrimidine ring substituted with a 1H-pyrazol-1-yl group at the 2-position in these derivatives []. The alkoxy substituent at the 3-position of the pyrazole ring introduces structural diversity, which likely contributes to the observed antiviral activity []. This comparison underlines how subtle modifications within this core structure can lead to diverse biological activities.
Compound Description: This specific derivative, identified as a starting point in a research program, displays notable antiviral properties []. Its identification paved the way for developing further potent antiviral agents targeting DHODH [].
Relevance: This compound shares the same pyrimidine-pyrazole core structure with 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine. The presence of a benzyl group at the 4-position and an ethoxy group at the 3-position of the pyrazole ring in this compound, compared to the methoxypyridine and unsubstituted pyrazole in the target compound, highlights the potential for modification within this framework for specific biological activity enhancement [].
Compound Description: This derivative exhibits potent antiviral activity with subnanomolar inhibition levels against measles virus replication []. This significant potency highlights the potential of this structural class for developing effective antiviral therapies [].
Relevance: This compound provides another example of a structural variation on the pyrimidine-pyrazole core shared with 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine. The presence of a 2,6-difluorophenoxy group at the 4-position and an isopropoxy group at the 3-position of the pyrazole ring, in contrast to the methoxypyridine and unsubstituted pyrazole in the target compound, demonstrates the impact of diverse substituents on the pyrazole ring for achieving high antiviral potency [].
Compound Description: This compound serves as a ligand in the synthesis of half-sandwich Ru(II) complexes []. These complexes have been characterized structurally and investigated for their electronic and potential catalytic properties [].
Compound Description: This compound serves as a pincer ligand in the formation of copper complexes []. These complexes show excellent catalytic activity in the synthesis of nitriles and aldehydes through ammoxidation and aerobic oxidation of alcohols, respectively [].
Relevance: Though structurally different from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, this compound highlights the versatility of pyrazole-containing ligands in coordinating with metal ions for catalytic applications [].
Compound Description: This series of compounds displays potent anti-inflammatory activity, surpassing even the reference drug celecoxib in some cases, with minimal ulcerogenic effects [].
Relevance: This compound, although structurally distinct from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, emphasizes the potential of pyrazole derivatives, particularly those containing sulfonamide groups, as anti-inflammatory agents [].
4-(1H-pyrazol-1-yl)pyrimidine Derivatives
Compound Description: This class of compounds, encompassing various structural modifications, exhibits significant herbicidal activity []. Particularly, derivatives with alkynyloxy substituents at the 6-position of the pyrimidine ring demonstrate potent bleaching activity in weeds [].
Relevance: This compound group shares the central pyrimidine-pyrazole scaffold with 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine. This recurring theme highlights the versatility of this core structure in different biological contexts [].
4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine
Compound Description: This compound exhibits potent cytoprotective antiulcer activity in rats with low acute toxicity []. It effectively inhibits both HCl-ethanol-induced and water-immersion stress-induced ulcers [].
Relevance: This compound bears a strong structural resemblance to 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine. The key difference lies in the substitution at the 4-position of the pyrimidine ring, where the target compound has a 2-methoxypyridin-3-yl group while this compound has a methoxy group []. This comparison suggests that variations in the substituents at this position can lead to compounds with distinct biological activities.
2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles
Compound Description: These novel heterocyclic compounds were synthesized and characterized using various spectroscopic techniques, including X-ray crystallography []. While their biological activity hasn't been reported in this context, their unique structures hold promise for further investigation [].
Relevance: While not directly containing a pyrimidine ring, these compounds highlight the significance of pyrazole and triazole rings in constructing diverse heterocyclic systems []. The presence of a thiazole ring further broadens the structural diversity []. This information suggests the potential for exploring related structures incorporating these heterocycles in conjunction with the pyrimidine-pyrazole core found in 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine for potentially discovering novel bioactive compounds.
4-trifluoromethyl-2-(5-aryl-3-styryl-1H-pyrazol-1yl)-pyrimidines and 5-aryl-3-styryl-1-carboxamidino-1H-pyrazole derivatives
Compound Description: These derivatives were investigated for their antioxidant and antimicrobial activities []. Certain compounds within this series displayed promising results in DPPH and HRP/luminol/H2O2 chemiluminescence assays, indicating antioxidant potential, and showed antimicrobial activity in MIC assays [].
Relevance: This group of compounds, while having variations in the core structure compared to 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, demonstrates the potential of incorporating aryl and styryl substituents into pyrazole-containing compounds for achieving antioxidant and antimicrobial activities [].
Compound Description: Twelve novel compounds of this type were synthesized through a cyclocondensation reaction []. The structures were elucidated using NMR and MS data []. These biheterocyclic compounds, characterized by a propionyl spacer connecting pyrazole and pyrazolo[1,5-a]pyrimidine moieties, present a novel structural motif for further exploration [].
Relevance: Although structurally diverse from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, these compounds emphasize the significance of pyrazole and pyrimidine rings in constructing diverse heterocyclic systems with potential biological relevance [].
Compound Description: This potent and selective PDE5 inhibitor exhibits robust in vivo blood pressure-lowering effects in a spontaneously hypertensive rat (SHR) model []. Its brain-penetrant nature makes it a valuable tool for studying central PDE5 inhibition's therapeutic potential [].
Relevance: Although structurally distinct from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, both compounds share the presence of a methoxypyridine substituent, highlighting its potential role in influencing biological activity within different structural frameworks [].
Compound Description: This compound, known as celecoxib, acts as a potent and selective COX-2 inhibitor []. Currently in phase III clinical trials, it holds promise for treating rheumatoid arthritis and osteoarthritis [].
Relevance: Structurally distinct from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, celecoxib highlights the significance of pyrazole derivatives, particularly those containing sulfonamide groups, as anti-inflammatory agents, emphasizing the potential of this class of compounds in medicinal chemistry [].
Compound Description: This series of compounds displays promising antimicrobial activity against various bacterial and fungal strains, including Escherichia coli, Proteus mirabilis, Bacillus subtilis, Staphylococcus aureus, Aspergillus niger, and Candida albicans []. Some derivatives exhibited comparable or even superior activity to the reference drug Ravuconazole [].
Relevance: While not directly containing a pyrimidine ring like 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, these derivatives highlight the potential of pyrazole-containing compounds in developing new antimicrobial agents [].
Compound Description: This compound exhibits intermolecular hydrogen bonding patterns in its crystal structure, which have been characterized by X-ray crystallography [].
Relevance: Similar to 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, this compound possesses a pyridazine ring with a 1H-pyrazol-1-yl substituent. This structural resemblance to 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, despite the different six-membered heterocycle, emphasizes the importance of exploring analogous structures for potential biological activities [].
Compound Description: These novel ligands, when coordinated to Fe(II) ions, form complexes that exhibit spin-crossover (SCO) behavior at or above room temperature []. This property makes them intriguing for applications in switchable molecular materials [].
Relevance: Though structurally distinct from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, these ligands emphasize the potential of incorporating both pyrazole and triazole moieties within a single molecule for achieving desired electronic and magnetic properties [].
Compound Description: This compound demonstrates potent inhibition of human DHODH, surpassing the known inhibitors brequinar and teriflunomide in activity []. Its potency opens up avenues for its use as a tool compound or for designing novel immunosuppressive agents [].
Relevance: Though structurally different from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, this compound showcases the importance of exploring various heterocyclic scaffolds, like pyridine in this case, substituted with a tailored pyrazole ring for achieving potent DHODH inhibition [].
Compound Description: These charge-neutral iron(II) complexes exhibit bi-stable spin-crossover (SCO) behavior, making them promising for molecule-based switching and memory applications []. The SCO characteristics can be fine-tuned by modifying the substituents on the ligand framework [].
Relevance: While structurally different from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, these complexes demonstrate the potential of pyrazole-containing ligands in developing materials with switchable magnetic properties [].
Compound Description: This compound acts as a potent, highly selective, and reversible P2Y12 receptor antagonist []. Its exceptional potency in inhibiting ADP-induced platelet aggregation makes it a potential alternative to clopidogrel, with promising in vivo antiplatelet and antithrombotic effects [].
Relevance: While structurally distinct from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, SAR216471 highlights the significance of exploring diverse heterocyclic combinations, like pyrazole and pyridazine in this case, for developing novel therapeutics [].
Compound Description: This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGlu2) []. It exhibits favorable characteristics for development as a PET ligand for imaging mGlu2 in the brain [].
Relevance: Though structurally distinct from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, [11C]MG2-1812 emphasizes the potential of incorporating methoxyphenyl and pyrazole moieties within drug-like molecules for targeting CNS receptors [].
Compound Description: This series of novel thiazole derivatives has been synthesized and characterized using single-crystal X-ray diffraction []. Their structures reveal interesting features, including a nearly planar conformation with one fluorophenyl group oriented perpendicular to the rest of the molecule []. While their biological activity hasn't been explicitly mentioned, their unique structures make them intriguing candidates for further investigation [].
Relevance: These compounds, although structurally diverse from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, highlight the utility of incorporating pyrazole, triazole, and thiazole rings within a single molecule, potentially opening up new avenues for structural modifications in drug design [].
Compound Description: This novel high-energy density material possesses a unique molecular structure characterized by weak intramolecular and intermolecular interactions []. Its crystal structure has been elucidated using laboratory powder diffraction data and density functional theory calculations [].
Relevance: Though structurally distinct from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, this compound showcases the versatility of pyrazole-containing molecules in diverse fields, even beyond traditional pharmaceutical applications [].
Compound Description: This copper(II) complex, synthesized using 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid as a ligand, exhibits promising biological properties []. Notably, it demonstrates potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and effectively reduces the viability of human breast cancer cells (MCF7) [].
Relevance: While structurally different from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, this copper complex emphasizes the potential of designing metal complexes with pyrazole-containing ligands for various therapeutic applications, including cancer and potentially other diseases [].
Compound Description: This series of heteroleptic copper(II) complexes shows promising anticancer activity []. Notably, complexes with specific ligands (L1, L2, and L3) display potent cytotoxicity against various human cancer cell lines, exceeding the potency of cisplatin [].
Relevance: Although structurally distinct from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, these copper complexes highlight the potential of designing metal-based anticancer agents using carefully designed ligands containing pyrazole moieties [].
Compound Description: These novel compounds exhibit promising anticancer activity against breast cancer cell lines, particularly against the MCF-7 cell line []. Molecular docking studies suggest that their mechanism of action involves inhibition of EGFR tyrosine kinase [].
Relevance: While not directly containing a pyrazole ring like 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, these compounds share the pyrimidine core structure. This structural similarity emphasizes the potential of exploring various substituents on the pyrimidine ring, including those containing heterocycles other than pyrazole, for achieving desired biological activities, such as anticancer activity in this case [].
Compound Description: This compound's crystal structure has been determined using X-ray crystallography, revealing detailed information about its molecular geometry and packing arrangement [].
Relevance: Although structurally different from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, this compound highlights the presence of a pyrazole ring connected to a thiazole ring, emphasizing the potential of incorporating these heterocycles into larger frameworks [].
Compound Description: This class of novel biheterocyclic compounds, synthesized from levulinic acid, features two pyrazole rings linked by a propionyl spacer []. The presence of trifluoromethyl and hydroxy substituents adds to their structural complexity [].
Relevance: While structurally distinct from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, these compounds showcase the versatility of pyrazole rings as building blocks for creating diverse biheterocyclic structures with potential biological relevance [].
Compound Description: This compound has been investigated using FTIR, FT-Raman spectroscopy, and DFT calculations to elucidate its vibrational characteristics and electronic structure []. Molecular docking studies suggest potential interactions with proteins like Parathyroid hormone secretion stimulant and neuropeptide protein, indicating potential biological activity [].
Relevance: While structurally distinct from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, this compound demonstrates the potential of incorporating pyrazole and thiazole moieties within a single molecule for potential biological applications [].
Compound Description: This series of novel compounds, synthesized via a one-pot Hantzsch condensation reaction, exhibits promising antimicrobial and antioxidant activities []. Molecular docking studies into E. coli MurB enzyme suggest potential mechanisms for their antibacterial activity [].
Relevance: While structurally distinct from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, these compounds showcase the versatility of pyrazole and thiazole rings in constructing complex heterocyclic systems with promising biological properties [].
Compound Description: This compound, a neuroactive steroid, acts as a potent positive allosteric modulator (PAM) of GABAA receptors, both synaptic and extrasynaptic subtypes []. It exhibits excellent oral drug-like properties and is currently under investigation in phase 2 clinical trials for treating postpartum depression (PPD), major depressive disorder (MDD), and essential tremor (ET) [].
Relevance: Although structurally distinct from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, SAGE-217 showcases the significance of pyrazole derivatives in medicinal chemistry, particularly in developing novel therapeutics for CNS disorders [].
Compound Description: This compound's crystal structure has been analyzed, revealing the presence of non-classical intramolecular and intermolecular interactions, particularly C—H⋯N hydrogen bonds and C—H⋯π interactions [].
Relevance: Sharing the pyrimidine-pyrazole core with 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, this compound emphasizes the importance of this scaffold in crystal packing and potential molecular recognition events [].
[Pt(L)Cl], [Pt2(L-)2], and [Pt(L)(PPh3)]ClO4 (HL=2-phenyl-6-(1H-pyrazol-3-yl)-pyridine)
Compound Description: These luminescent cyclometalated Pt(II) complexes, incorporating a functionalized cyclometalating ligand (HL), exhibit interesting photophysical properties and potential applications in sensing []. Notably, the complex [Pt(L)(PPh3)]ClO4 displays pH-dependent luminescent behavior due to the protonation/deprotonation of the pyrazole NH group [].
Relevance: Though structurally distinct from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, these complexes highlight the versatility of pyrazole-containing ligands in coordination chemistry and materials science [].
Compound Description: This celecoxib derivative directly inhibits p21-activated kinase (PAK) and shows potent anticancer effects in vitro []. Its mechanism of action involves inhibiting PAK phosphorylation, ultimately leading to reduced cancer cell motility and proliferation [].
Relevance: While structurally distinct from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, OSU-03012 highlights the potential of pyrazole-containing compounds as anticancer agents, emphasizing their ability to target specific kinases involved in tumor growth and progression [].
Compound Description: This series of novel compounds, synthesized through various synthetic routes, incorporates pyrazole, pyridazine, pyrimidine, triazine, and oxadiazole rings []. These compounds exhibit promising plant growth stimulant activity [].
Relevance: While structurally different from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, these derivatives emphasize the potential of incorporating pyrazole and other heterocycles into diverse molecular frameworks for achieving desired biological activities, such as promoting plant growth in this case [].
Compound Description: These complexes, formed using ligands containing a pyrimidine ring substituted with a pyrazole group at the 4-position, showcase interesting structural diversity and intriguing properties []. Notably, the 1D coordination polymer [Cu2L(3)Br3]n exhibits high thermal stability and unusual solvent-occlusion properties [].
Relevance: This group of compounds highlights the structural similarity to 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, particularly the shared pyrimidine core substituted with a pyrazole ring at the 4-position []. This close structural resemblance emphasizes the potential for exploring various substituents and modifications at different positions on the pyrimidine ring for fine-tuning the properties and achieving desired functionalities.
Compound Description: This series of compounds exhibits both analgesic and antimicrobial activities []. Notably, certain derivatives demonstrate potent antibacterial activity against E. coli and K. pneumoniae, while others show potent antifungal activity against C. albicans and A. niger [].
Relevance: Though structurally distinct from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, these compounds emphasize the potential of pyrazole derivatives in medicinal chemistry, particularly for developing new analgesic and antimicrobial agents [].
Compound Description: This compound's crystal structure has been determined, revealing interesting interactions between the molecules, including C—H⋯N, C—H⋯Cl hydrogen bonds, and F⋯Cl halogen contacts [].
Relevance: This compound, although structurally different from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, shares the presence of a pyrimidine ring substituted with a pyrazole moiety. This structural feature highlights the importance of these heterocycles in crystal packing and potential intermolecular interactions [].
Compound Description: This series of multifunctional pyrimidine derivatives, synthesized using green chemistry methodologies, exhibits mild to moderate antimicrobial activity against various bacterial and fungal strains [].
Relevance: This group of compounds shares the central pyrimidine core with 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, highlighting the importance of this scaffold in developing bioactive molecules [].
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Compound Description: These compounds demonstrate potent antiproliferative activity against various cancer cell lines, including HeLa, MCF-7, and HT-29 []. Mechanistic studies reveal that they induce apoptosis, arrest the cell cycle in the G2/M phase, and inhibit tubulin polymerization [].
Relevance: Although structurally distinct from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, these compounds highlight the significance of pyrazole and triazole rings in developing anticancer agents that target tubulin polymerization [].
Compound Description: This PDK-1 inhibitor demonstrates inhibitory effects on Y-box binding protein-1 (YB-1) in basal-like breast cancer (BLBC) cells []. It effectively reduces YB-1 binding to the EGFR promoter, leading to decreased EGFR expression and inhibiting tumor growth both in vitro and in vivo [].
Relevance: While structurally distinct from 4-(2-methoxypyridin-3-yl)-6-(1H-pyrazol-1-yl)pyrimidine, OSU-03012 showcases the potential of pyrazole-containing compounds as anticancer agents, particularly in targeting specific signaling pathways involved in tumor development and progression [].
Compound Description: This highly potent and selective PDE10A inhibitor exhibits favorable pharmacokinetic properties, including high brain penetration []. It effectively elevates striatal cAMP and cGMP levels in mice and shows potential for treating schizophrenia [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.